molecular formula C6H10O3 B042891 4-Acetylbutyric acid CAS No. 3128-06-1

4-Acetylbutyric acid

Cat. No.: B042891
CAS No.: 3128-06-1
M. Wt: 130.14 g/mol
InChI Key: MGTZCLMLSSAXLD-UHFFFAOYSA-N
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Safety and Hazards

4-Acetylbutyric acid causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glurate can be synthesized through several methods. One common method involves the oxidation of cyclopentene with hydrogen peroxide, which is an environmentally friendly approach . This method uses hydrogen peroxide as an oxidant, which replaces traditional high-polluting oxidants, thus reducing environmental impact.

Industrial Production Methods

In industrial settings, glurate is often produced using microbial fermentation. For example, Corynebacterium glutamicum can be engineered to produce glurate through adaptive laboratory evolution . This method involves the deletion of specific genes to couple growth with glurate production, resulting in higher yields and productivity.

Chemical Reactions Analysis

Types of Reactions

Glurate undergoes various chemical reactions, including:

    Oxidation: Glurate can be oxidized to produce glutaric acid.

    Reduction: It can be reduced to form 4-hydroxybutyric acid.

    Substitution: Glurate can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

    Glutaric acid: Formed through oxidation.

    4-Hydroxybutyric acid: Formed through reduction.

    Various derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of glurate and its derivatives varies depending on the application. For example, linaprazan glurate, a derivative of glurate, acts as a potassium-competitive acid blocker (P-CAB). It blocks the potassium channel in the proton pump, which inhibits acid secretion in the stomach . This action is reversible and has a faster onset compared to traditional proton pump inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Glurate

Glurate is unique due to its versatility in chemical reactions and its potential for various applications in chemistry, biology, medicine, and industry. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable compound for synthesizing a wide range of derivatives and products.

Properties

IUPAC Name

5-oxohexanoic acid
Source PubChem
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InChI

InChI=1S/C6H10O3/c1-5(7)3-2-4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTZCLMLSSAXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Record name 4-acetylbutyric acid
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9062855
Record name Hexanoic acid, 5-oxo-
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3128-06-1
Record name 5-Oxohexanoic acid
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Record name 5-Ketohexanoic acid
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Record name 4-Acetylbutyric acid
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Record name Hexanoic acid, 5-oxo-
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Record name Hexanoic acid, 5-oxo-
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Record name 5-oxohexanoic acid
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Record name 5-KETOHEXANOIC ACID
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Record name 4-Acetylbutyrate
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Synthesis routes and methods I

Procedure details

Ozone was passed through a solution of 2.0 gms of 3-methyl-2-cyclohexenone at -78° C. for 30 minutes. The mixture was warmed to -20° C. and treated with a solution of 3.0 g of 30% hydrogen peroxide in 3.0 g of 50% NaOH. A drop of Adogen 464 was added and the two phase mixture was stirred vigorously for 1 hour. The aqueous phase was separated and acidified then extracted with ether. Removal of the ether afforded 1.12 g (48%) of 5-keto-hexanoic acid. The identity of the acid was confirmed by comparing the IR spectra of its methyl ester to the known spectra of the same compound.
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Ozone
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Synthesis routes and methods II

Procedure details

Appropriate α-bromoketone 21b was prepared by bromination of ethyl 4-oxopentanoate by bromine in acetic acid. α-bromoketone 21c was prepared according to literature (Lugtenburg J. et. al., Eur. J. Org. Chem. 2002, 189-2202) from ethyl acetoacetate and methyl acrylate in 1,4-addition reaction and subsequent decarboxylation under acidic conditions to give 5-oxohexanoic acid. Esterification and bromination gave α-bromoketone 21c (methyl 6-bromo-5-oxohexanoic acid) in 4 step procedure. α-Chloroketone 21a
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Synthesis routes and methods III

Procedure details

This reaction was performed with a solution of 0.1191 g (1.03 mmol) of N-hydroxysuccinimide, 2.0 g (24.3 mmol) of 1-methylcyclopentene and 0.1330 g (0.53 mmol) of cobalt acetate tetrahydrate in 40 ml of acetic acid was heated to 100° C. in a Parr Hastelloy reactor with temperature and pressure transducer. After the temperature reached 100° C., 745 psi of CO2 was introduced into the reactor, then 120 psi of O2 was added slowly to the reactor. The mixture was stirred under pressure for one hour at 100° C., then the pressure was released, and the mixture was cooled to room temperature. The solution was extracted with ethyl acetate then with a saturated NaCl solution in water and, dried over Na2SO4 to give, as the major 60% 5-ketohexanoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-oxohexanoic acid?

A1: The molecular formula of 5-oxohexanoic acid is C6H10O3, and its molecular weight is 130.14 g/mol.

Q2: What spectroscopic data is available for characterizing 5-oxohexanoic acid?

A2: While the provided research doesn't delve deeply into detailed spectroscopic analysis, several techniques can be used to characterize 5-oxohexanoic acid. These include:

    Q3: Is 5-oxohexanoic acid utilized as a catalyst in any known reactions?

    A3: The provided research doesn't explicitly mention 5-oxohexanoic acid being used as a catalyst. Its primary roles appear to be as a synthetic building block and a metabolite.

    Q4: Can 5-oxohexanoic acid be utilized in the synthesis of other compounds?

    A4: Yes, 5-oxohexanoic acid serves as a valuable starting material in organic synthesis. For instance, researchers have employed it in the preparation of 3,5,6-trisubstituted 2-cyclohexene-1-ones []. It's also a precursor to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (Hagemann's esters) through regioselective cyclizations of its esters [].

    Q5: How do structural modifications of 5-oxohexanoic acid affect its biological activity?

    A5: Research suggests that modifications to the 5-oxohexanoic acid scaffold can significantly alter its activity:

    • alpha-Bromo Ketone Derivatives: The introduction of an alpha-bromo group to the ketone significantly increases the inhibitory potency against carboxypeptidase A []. This highlights the importance of an electrophilic carbonyl carbon for binding.
    • Chain Length: The inhibitory potency of 5-oxohexanoic acid analogs against carboxypeptidase A varies with chain length. (RS)-2-Benzyl-4-oxopentanoic acid, with a shorter chain, displays weaker inhibition than (RS)-2-benzyl-5-oxohexanoic acid [].

    Q6: What is the significance of the ketone group in 5-oxohexanoic acid for its activity?

    A6: The ketone group plays a crucial role in 5-oxohexanoic acid's activity. Studies with alpha-bromo ketone derivatives of 5-oxohexanoic acid demonstrate the importance of an electrophilic carbonyl carbon for binding to targets like carboxypeptidase A []. This suggests that the ketone group may participate in interactions with the enzyme's active site.

    Q7: Are there specific challenges in formulating 5-oxohexanoic acid due to stability concerns?

    A7: While the provided research doesn't detail specific formulation challenges for 5-oxohexanoic acid, it's important to note that ketones and carboxylic acids can be susceptible to degradation pathways like oxidation and decarboxylation under certain conditions. Formulation strategies may need to address these potential stability issues.

    Q8: What is known about the absorption, distribution, metabolism, and excretion of 5-oxohexanoic acid?

    A8: The provided research primarily focuses on the synthesis and chemical properties of 5-oxohexanoic acid and its derivatives. Detailed pharmacokinetic studies exploring its ADME profile are not included in the provided set.

    Q9: Is there evidence suggesting a potential role for 5-oxohexanoic acid as a biomarker or diagnostic tool?

    A9: While the provided research doesn't directly investigate 5-oxohexanoic acid's potential as a biomarker, its presence in biological systems, like tobacco leaves [, ] and sherry [], raises interesting questions about its potential as a marker for specific biological processes or conditions. Further research is needed to explore this avenue.

    Q10: What analytical methods are commonly employed for the detection and quantification of 5-oxohexanoic acid?

    A10: Gas chromatography coupled with electron-capture detection (GC-ECD) has been a valuable technique for quantifying 5-oxohexanoic acid and related compounds, particularly in biological samples [, ]. Additionally, mass spectrometry techniques, including MALDI-MS, can be employed for the analysis of 5-oxohexanoic acid derivatives, especially in the context of peptides and proteins [].

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